6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 426.0 g/mol. The compound is known for its purity, typically around 95%, making it suitable for various research applications .
The compound is classified under the category of thieno[2,3-c]pyridine derivatives. It can be sourced from chemical suppliers such as BenchChem and Echemi, which provide detailed product specifications including purity and availability . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-[(2-phenylsulfanylacetyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide; hydrochloride.
The synthesis of 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:
Each of these steps requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be represented using different notations:
InChI=1S/C19H23N3O2S2.ClH/c1-12(2)22-9-8-14-15(10-22)26-19(17(14)18(20)24)21-16(23)11-25-13-6-4-3-5-7-13;/h3-7,12H,8-11H2,1-2H3,(H2,20,24)(H,21,23);1H
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CSC3=CC=CC=C3.Cl
These representations highlight the complex structure involving multiple functional groups that contribute to its biological activity.
The compound can undergo various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
The mechanism of action for 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride primarily involves interactions with specific biological targets:
Data regarding its specific targets are still under investigation but suggest potential roles in therapeutic areas such as neuropharmacology or oncology.
The physical properties of 6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride include:
Chemical properties include stability under normal laboratory conditions but may be sensitive to moisture and light. Proper storage conditions are recommended to maintain integrity over time.
This compound holds promise in various scientific applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1